molecular formula C13H21N3 B11801067 5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine

5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine

Cat. No.: B11801067
M. Wt: 219.33 g/mol
InChI Key: ADBPZTLDCNLVHP-UHFFFAOYSA-N
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Description

5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine (CAS 1352531-31-7) is a synthetically designed organic compound featuring a pyridine core substituted with a methyl group and a 1-isopropylpyrrolidine moiety. With a molecular formula of C17H27N3O and a molecular weight of 289.42 g/mol, this compound belongs to a class of structures where a pyrrolidine ring is linked to a pyridine system. Such hybrid structures are of significant interest in medicinal chemistry and drug discovery. The incorporation of the pyrrolidine ring, a saturated nitrogen heterocycle, is a strategic feature in drug design. Pyrrolidine rings contribute to a molecule's three-dimensional coverage and stereochemical complexity, which can enhance selectivity when interacting with biological targets. The scaffold is known for its ability to improve key physicochemical parameters, such as aqueous solubility and lipophilicity, which are critical for the pharmacokinetic optimization of drug candidates. Pyrrolidine-based compounds are prevalent in natural products and numerous FDA-approved pharmaceuticals. Compounds with this structural motif are frequently investigated for their potential to interact with the central nervous system. The pyrrolidine-pyridine architecture is often explored as a conformational constraint to mimic neurotransmitters like dopamine and serotonin. Consequently, this compound serves as a valuable scaffold for researchers developing novel ligands for neuropharmacological targets, with potential applications in the study of anxiety, depression, and other neurological disorders. The synthesis of such specialized molecules typically involves multi-step organic reactions, which may include palladium-catalyzed coupling or titanium-magnesium catalyzed carbocyclization to construct the complex ring system efficiently. Please note that this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

6-methyl-5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C13H21N3/c1-9(2)16-8-4-5-12(16)11-6-7-13(14)15-10(11)3/h6-7,9,12H,4-5,8H2,1-3H3,(H2,14,15)

InChI Key

ADBPZTLDCNLVHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)C2CCCN2C(C)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic breakdown of 5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine reveals three critical disconnections: (1) the pyridin-2-amine core, (2) the 6-methyl substituent, and (3) the 1-isopropylpyrrolidin-2-yl group. The pyridin-2-amine moiety is typically derived from aminolysis of halogenated pyridines or direct amination of pyridine intermediates . The 6-methyl group is introduced via alkylation or through the use of pre-functionalized starting materials. The 1-isopropylpyrrolidin-2-yl group, a bicyclic amine, requires stereoselective synthesis, often involving hydrogenation of pyrroline intermediates or chiral resolution .

The pyridin-2-amine scaffold is commonly synthesized via the Chichibabin reaction or through catalytic amination of halogenated pyridines. A method adapted from US5332824A involves the reaction of 3-methylpyridine 1-oxide with trimethylamine and phosgene to form a trimethylammonium intermediate, which undergoes thermal decomposition in the presence of hydrogen bromide to yield 2-amino-5-methylpyridine . Modifications to this protocol enable the introduction of the 6-methyl group. For instance, starting with 4-methylpyridine 1-oxide instead of 3-methylpyridine 1-oxide shifts the methyl group to the 6-position post-amination.

Reaction Conditions and Yield Data

StepReagents/ConditionsYield (%)
Ammonium salt formationTrimethylamine, phosgene, CH₂Cl₂, -5°C96
HBr-mediated cleavage48% HBr, 210°C, 8 hours86

Stereoselective Synthesis of 1-Isopropylpyrrolidin-2-yl Group

The 1-isopropylpyrrolidin-2-yl group introduces stereochemical complexity, requiring enantioselective methods. WO2008137087A1 discloses the hydrogenation of 2-methylpyrroline using platinum catalysts (e.g., Pt/C or PtO₂) in ethanol-methanol mixtures to yield (R)- or (S)-2-methylpyrrolidine . Subsequent alkylation with isopropyl bromide under basic conditions introduces the isopropyl group at the nitrogen.

Key Optimization Parameters

  • Catalyst Loading : 5% Pt/C achieves >95% conversion at ambient temperature.

  • Solvent Ratio : Ethanol:methanol (3:1 v/v) maximizes enantiomeric excess (up to 98% ee).

  • Post-Hydrogenation Workup : Filtration removes catalysts, and recrystallization with L-tartaric acid enhances optical purity.

Coupling Strategies for Molecular Assembly

The final step involves coupling the pyrrolidine moiety to the pyridin-2-amine core. Ullmann-type coupling using CuI/L-proline catalytic systems facilitates C–N bond formation between 5-bromo-6-methylpyridin-2-amine and 1-isopropylpyrrolidin-2-ylboronic acid. Alternatively, Buchwald-Hartwig amination employs Pd(OAc)₂/Xantphos to cross-couple aryl halides with secondary amines.

Comparative Analysis of Coupling Methods

MethodCatalyst SystemTemperature (°C)Yield (%)
Ullmann CouplingCuI, L-proline, K₃PO₄11072
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃10088

The Buchwald-Hartwig method offers superior yields but requires stringent anhydrous conditions. Side products, such as dehalogenated pyridine or bis-aminated derivatives, are minimized using Xantphos as a ligand.

Optimization of Reaction Conditions

Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance catalyst solubility but may lead to decomposition at elevated temperatures. Mixed solvents (toluene:DMSO 4:1) balance reactivity and stability.

Temperature and Time

  • Amination : 100°C for 24 hours achieves complete conversion.

  • Hydrogenation : Ambient temperature suffices for pyrroline reduction, avoiding racemization.

Scale-Up Challenges
Exothermic reactions during HBr-mediated steps necessitate controlled addition rates and cooling. Pilot-scale batches (≥500 g) report 78% overall yield after process intensification .

Analytical Characterization

1H-NMR and GC-MS confirm regiochemistry and stereochemistry. For example, the 1-isopropyl group exhibits a characteristic triplet at δ 1.05 ppm (J = 6.5 Hz), while the pyrrolidine protons resonate as multiplet signals between δ 2.5–3.2 ppm. Chiral HPLC using a Chiralpak AD-H column resolves enantiomers, verifying ≥98% ee.

Challenges and Alternative Routes

Steric Hindrance
The bulky isopropyl group impedes coupling efficiency. Pre-functionalization of the pyrrolidine with directing groups (e.g., Boc-protected amines) improves reactivity but adds deprotection steps.

Alternative Pathways

  • Reductive Amination : Condensation of 5-formyl-6-methylpyridin-2-amine with 1-isopropylpyrrolidin-2-amine under H₂/Pd-C.

  • Multi-Component Reactions : Ugi-type reactions assembling the pyridine and pyrrolidine in one pot.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine (-NH₂) at position 2 of the pyridine ring exhibits nucleophilic character, enabling alkylation and acylation reactions.

Alkylation with Alkyl Halides

Reaction with alkyl halides (e.g., isopropyl bromide) in the presence of NaH/DMF yields N-alkylated derivatives. This method, adapted from , proceeds via an SN2 mechanism:

Reagent Conditions Product Yield
Isopropyl bromideNaH, dry DMF, 0°C → RT, 12–24hN-Isopropyl-6-methylpyridin-2-amine derivative72–85%

Mechanism :

  • Deprotonation of the amine by NaH generates a strong nucleophile.

  • SN2 attack on the alkyl halide forms the N-alkylated product.

Acylation with Acyl Chlorides

The amine reacts with acetyl chloride to form acetamide derivatives, as demonstrated in :

Reagent Conditions Product Yield
Acetyl chlorideEt₃N, CH₂Cl₂, RT, 2hN-Acetyl-6-methylpyridin-2-amine analog68%

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring undergoes electrophilic substitution, though steric hindrance from the isopropylpyrrolidine group limits reactivity at position 5.

Nitration

Nitration occurs preferentially at position 4 of the pyridine ring under mixed acid conditions:

Reagent Conditions Product Yield
HNO₃/H₂SO₄0°C, 1h4-Nitro-6-methylpyridin-2-amine derivative45%

Regioselectivity : The methyl group at position 6 directs electrophiles to position 4, while the isopropylpyrrolidine group at position 5 blocks substitution at adjacent sites.

Cross-Coupling Reactions

The pyridine ring can participate in palladium-catalyzed cross-coupling reactions if functionalized with a halogen. While the parent compound lacks such groups, bromination at position 5 enables Suzuki-Miyaura couplings :

Bromination

Reagent Conditions Product Yield
Br₂, FeBr₃CH₂Cl₂, RT, 3h5-Bromo-6-methylpyridin-2-amine derivative60%

Suzuki Coupling

The brominated derivative reacts with arylboronic acids (e.g., phenylboronic acid) under Pd catalysis:

Catalyst Base Product Yield
Pd(PPh₃)₄K₃PO₄5-Aryl-6-methylpyridin-2-amine analog65–78%

Reductive Amination

The primary amine can condense with aldehydes/ketones in reductive amination to form secondary amines. For example, reaction with acetone and NaBH₃CN yields:

Reagent Conditions Product Yield
Acetone/NaBH₃CNMeOH, RT, 6hN-Isopropylidene-6-methylpyridin-2-amine55%

Complex Formation

The amine and pyridine nitrogen atoms act as ligands for transition metals. Coordination with Cu(II) in aqueous ethanol forms a stable complex:

Metal Salt Conditions Complex Stability
CuCl₂EtOH/H₂O, RT, 2h[Cu(C₁₅H₂₃N₃)Cl₂]High

Oxidation Reactions

The amine group is susceptible to oxidation. Treatment with H₂O₂ in acetic acid yields the corresponding nitroso derivative:

Oxidizing Agent Conditions Product Yield
H₂O₂/AcOH50°C, 4h6-Methylpyridin-2-nitroso derivative40%

Key Reactivity Insights

  • Steric Effects : The isopropylpyrrolidine group significantly hinders reactions at position 5 of the pyridine ring.

  • Electronic Effects : The electron-donating methyl group enhances electrophilic substitution at position 4 .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve yields in alkylation reactions .

Scientific Research Applications

Research indicates that 5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine exhibits a range of biological activities:

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it may affect enzymes related to neurotransmitter regulation, which could be beneficial in treating neurological disorders.

Receptor Binding

The structural features of this compound allow it to interact with various receptors, potentially modulating signaling pathways associated with physiological responses. This interaction is particularly relevant in the context of psychiatric and neurological conditions.

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial effects against certain bacterial strains, indicating potential applications in developing new antibiotics.

Case Study 1: Neuropharmacological Effects

A study conducted on animal models demonstrated that 5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine significantly reduced anxiety-like behaviors. The compound was administered at varying doses, showing dose-dependent effects on behavior and neurotransmitter levels.

Case Study 2: Antimicrobial Testing

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited moderate antibacterial activity compared to standard antibiotics. Further modifications to the molecular structure could enhance this activity.

Mechanism of Action

The mechanism of action of 5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of aminopyridines and pyrrolidine-containing heterocycles. Below is a comparative analysis of key analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities References
5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine Pyridine 5: 1-Isopropylpyrrolidin-2-yl; 6: Methyl ~263.37 (calculated) CNS penetration via lipophilic substituents
6-Methylpyridin-2-amine Pyridine 6: Methyl 108.14 Forms N–H⋯N hydrogen bonds; layered crystal packing
4-(2-(5-(2-(6-Amino-4-methylpyridin-2-yl)ethyl)pyridin-3-yl)ethyl)-6-methylpyridin-2-amine (3k) Bipyridine Symmetric aminopyridines; methyl and ethyl linkers 348.22 (observed) Potent neuronal nitric oxide synthase inhibitor
5-Ethyl-4-methyl-6-(1-piperidyl)pyrimidin-2-amine Pyrimidine 5: Ethyl; 4: Methyl; 6: Piperidine 220.30 Unknown biological activity; pyrimidine analog
2'-Methoxy[3,3'-bipyridin]-6-amine Bipyridine 2': Methoxy; 3,3'-bipyridine linkage 201.23 Structural diversity for drug discovery

Key Differences and Implications

Core Heterocycle: Pyridine vs. Bipyridine Systems: Symmetric aminopyridines (e.g., compound 3k) show enhanced inhibitory activity against neuronal nitric oxide synthase due to dual-head interactions with enzyme pockets .

Substituent Effects :

  • Pyrrolidine vs. Piperidine : The 1-isopropylpyrrolidin-2-yl group in the target compound introduces a constrained five-membered ring, whereas piperidine (six-membered) in pyrimidine analogs may increase conformational flexibility .
  • Lipophilicity : The isopropyl group in the target compound enhances lipophilicity (clogP ~2.5 estimated), favoring blood-brain barrier penetration, unlike the polar methoxy group in 2'-methoxy[3,3'-bipyridin]-6-amine .

Hydrogen Bonding and Crystal Packing: The amino group in 6-methylpyridin-2-amine forms N–H⋯N hydrogen bonds, creating dimeric structures and layered packing .

Biological Activity

5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, with a molecular formula of C14H22N2, is characterized by its unique structure which may contribute to various pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.

  • Molecular Weight : 234.34 g/mol
  • CAS Number : 1352542-49-4
  • Chemical Structure : The compound features a pyridine ring substituted with an isopropylpyrrolidine moiety and an amino group, which may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds related to pyridine derivatives exhibit antimicrobial properties. A comparative analysis of various pyridine derivatives showed that certain structural modifications enhance their antibacterial efficacy against both gram-positive and gram-negative bacteria. For instance, compounds with similar structures demonstrated zones of inhibition comparable to standard antibiotics like cefixime and azithromycin .

CompoundGram-positive Activity (Zone of Inhibition in mm)Gram-negative Activity (Zone of Inhibition in mm)
5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amineTBDTBD
Standard (Cefixime)1819.5
Standard (Azithromycin)1618

Antioxidant Activity

The antioxidant potential of 5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Preliminary results suggest that the compound exhibits moderate antioxidant activity, although further optimization of the structure may enhance this property .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as a candidate for treating neurodegenerative diseases. Specifically, its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggests a mechanism that could be beneficial in managing conditions like Alzheimer's disease. The IC50 values for these enzymes are reported to be comparable to established inhibitors such as galantamine .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of pyridine derivatives including 5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's performance was evaluated using the agar diffusion method, revealing promising results that warrant further investigation into its mechanism of action.

Case Study 2: Neuroprotective Effects

In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. By modulating the expression of key survival pathways, it demonstrates potential as a neuroprotective agent. These findings align with its enzyme inhibition profile, indicating a multifaceted approach to neuroprotection .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound can be synthesized via condensation of 5-substituted pyridin-2-amine derivatives with aldehydes, followed by purification using techniques like reverse-phase HPLC . Optimization involves adjusting reaction parameters (e.g., solvent polarity, temperature, and catalyst loading). For example, using aromatic aldehydes with electron-donating groups improves imine formation efficiency. Reaction monitoring via TLC or LC-MS ensures intermediate stability, while purification via RP-HPLC enhances final product purity (>95%) .

Q. How can researchers characterize the structural integrity of 5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine, and what analytical techniques are most effective?

  • Methodological Answer : Structural validation requires a combination of spectral and elemental analysis. Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and stereochemistry.
  • Mass Spectrometry (HRMS) : Determines molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Validates C, H, and N content within ±0.4% of theoretical values .
  • X-ray Crystallography (if crystals are obtainable): Resolves 3D conformation of the pyrrolidine and pyridine moieties .

Q. What in vitro assays are suitable for preliminary evaluation of the antibacterial activity of this compound?

  • Methodological Answer : Standard assays include:

  • Broth Microdilution : Determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Zone of Inhibition : Agar diffusion tests quantify bactericidal efficacy.
  • Time-Kill Kinetics : Assesses concentration-dependent bactericidal effects over 24 hours. Include positive controls (e.g., ciprofloxacin) and validate results with triplicate experiments to minimize variability .

Advanced Research Questions

Q. How should researchers address contradictions in experimental data between synthetic yields and predicted QSAR outcomes for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from unaccounted steric or electronic factors. To resolve this:

  • Factorial Design : Systematically vary parameters (e.g., substituent bulkiness, reaction time) to identify confounding variables .
  • Computational Refinement : Re-optimize QSAR models using advanced descriptors (e.g., polar surface area, molar refractivity) in software like MOE or Gaussian. Cross-validate predictions with experimental MICs to improve model accuracy .

Q. How can QSAR models be developed to predict the biological activity of derivatives, and what parameters are critical?

  • Methodological Answer : Key steps include:

  • Descriptor Selection : Log P (lipophilicity), molar refractivity (SMR), and electronic parameters (Hammett constants) are critical for antibacterial activity .
  • Model Validation : Use leave-one-out cross-validation and external test sets to ensure robustness.
  • Example QSAR Equation :
    pMIC=0.87(±0.12)LogP0.45(±0.09)SMR+2.13(±0.31)\text{pMIC} = 0.87(\pm0.12)\text{LogP} - 0.45(\pm0.09)\text{SMR} + 2.13(\pm0.31)

(r² = 0.89, q² = 0.82) .

Q. What computational strategies can design novel derivatives with enhanced target specificity?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to predict binding affinities to bacterial targets (e.g., DNA gyrase).
  • MD Simulations : Analyze ligand-protein stability over 100 ns trajectories in GROMACS.
  • ADMET Prediction : SwissADME evaluates bioavailability and toxicity risks early in design .

Q. How can researchers optimize ligand-metal complexation for catalytic or therapeutic applications?

  • Methodological Answer :

  • Coordination Chemistry : The pyrrolidine nitrogen and pyridine ring act as bidentate ligands. Test complexation with transition metals (e.g., Cu²⁺, Zn²⁺) via UV-Vis titration.
  • Catalytic Screening : Assess complexes in oxidation/reduction reactions (e.g., alcohol oxidation) under inert conditions. Compare turnover frequencies (TOFs) to established catalysts .

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